(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C10H13N5 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques : The compound has been utilized in various synthesis processes. For instance, ambient-temperature synthesis of related compounds involves condensation reactions and is characterized by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis (Becerra, Cobo, & Castillo, 2021).
Potential Antimicrobial and Anticancer Agents : Certain derivatives have been investigated for their potential as antimicrobial and anticancer agents. These compounds have shown higher anticancer activity than some reference drugs in studies, and most have exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Fluorescent Properties : Researchers have synthesized fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moieties, exploring their optical properties and the effects of pH on their absorption (Zheng, Gong, Liu, Liu, & Zhao, 2011).
Inhibitors in Cancer Treatment : Derivatives of this compound have been designed as inhibitors in cancer treatment, particularly targeting the c-Met/HGF signaling pathway in cancer progression. These inhibitors have shown potent activities in enzymatic and cellular assays and have been stable in liver microsomes (Zhao et al., 2017).
Cobalt(II) Complexes : The compound has been used in the formation of Cobalt(II) complexes, influencing the geometry and coordination of the complexes. These have applications in areas like polymerization processes (Choi et al., 2015).
Dyes for Polyester Fabric : Some derivatives have been used in the synthesis of disperse dyes, with applications in the coloring of polyester fabric. Their absorption spectral characteristics and fastness properties have been assessed (Deeb, El-Hossami, & Abdelgawad, 2015).
Ultrasound Irradiation in Synthesis : The compound's derivatives have been synthesized under ultrasound irradiation, showcasing high regioselectivity and significant reduction in reaction times (Machado et al., 2011).
Properties
IUPAC Name |
(2-ethyl-5-pyrazin-2-ylpyrazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-15-8(6-11)5-9(14-15)10-7-12-3-4-13-10/h3-5,7H,2,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZFKZKSFUSYDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CN=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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